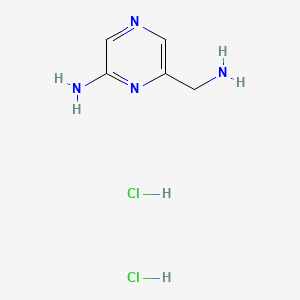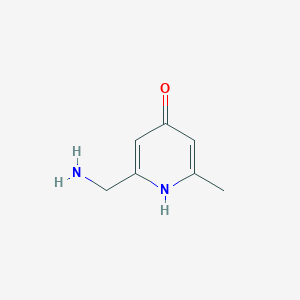
6-(Aminomethyl)pyrazin-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups under controlled conditions. One common method involves the hydrogenation of 2-cyanopyrazine to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)pyrazin-2-aminedihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyrazine derivatives.
Reduction: Reduction reactions can yield different aminomethyl-substituted pyrazines.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce different aminomethyl-substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)pyrazin-2-aminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride: This compound shares a similar aminomethyl group and pyrazine ring structure.
2-Picolylamine: Another compound with an aminomethyl group, but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10Cl2N4 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
6-(aminomethyl)pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-5(7)9-4;;/h2-3H,1,6H2,(H2,7,9);2*1H |
InChI-Schlüssel |
GWIFGUJVIWYVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)





![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)







